Product packaging for Cyclopentasilane,decamethyl-(Cat. No.:CAS No. 13452-92-1)

Cyclopentasilane,decamethyl-

Cat. No.: B084384
CAS No.: 13452-92-1
M. Wt: 290.77 g/mol
InChI Key: VGLVSMNWXDHPHX-UHFFFAOYSA-N
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Description

Cyclopentasilane,decamethyl-, also known as Cyclopentasilane,decamethyl-, is a useful research compound. Its molecular formula is C10H30Si5 and its molecular weight is 290.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopentasilane,decamethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentasilane,decamethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H30Si5 B084384 Cyclopentasilane,decamethyl- CAS No. 13452-92-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13452-92-1

Molecular Formula

C10H30Si5

Molecular Weight

290.77 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5-decamethylpentasilolane

InChI

InChI=1S/C10H30Si5/c1-11(2)12(3,4)14(7,8)15(9,10)13(11,5)6/h1-10H3

InChI Key

VGLVSMNWXDHPHX-UHFFFAOYSA-N

SMILES

C[Si]1([Si]([Si]([Si]([Si]1(C)C)(C)C)(C)C)(C)C)C

Canonical SMILES

C[Si]1([Si]([Si]([Si]([Si]1(C)C)(C)C)(C)C)(C)C)C

Other CAS No.

13452-92-1

Synonyms

Cyclopentasilane,decamethyl-

Origin of Product

United States

Significance As a Cyclic Organosilicon Compound

Decamethylcyclopentasilane's importance stems from its distinctive cyclic structure. The molecule consists of a stable five-membered ring of silicon atoms, a feature that allows for the delocalization of sigma (σ) electrons across the silicon-silicon bonds. ontosight.aidtic.mil This electron mobility is a crucial property, making cyclic polysilanes like decamethylcyclopentasilane important molecular analogs for understanding the electronic behavior of elemental silicon, the foundation of modern electronics. dtic.mil The study of these simpler, molecular systems provides insights that are difficult to obtain from the complex lattice structure of solid silicon. dtic.mil

The carbon-silicon bonds in organosilicon compounds are generally longer and weaker than carbon-carbon bonds and are polarized towards the more electronegative carbon atom. wikipedia.org In decamethylcyclopentasilane, the Si-Si bonds of the ring form a unique electronic environment that influences its chemical and physical properties.

Table 1: Physical and Chemical Properties of Decamethylcyclopentasilane

Property Value
Chemical Formula C10H30Si5 chemicalbook.com
Molecular Weight 290.77 g/mol chemicalbook.com
Appearance Colorless liquid ontosight.ai
CAS Number 13452-92-1 chemicalbook.com

This table is interactive. Click on the headers to sort.

Foundational Role in Polysilane and Silylene Chemistry

Decamethylcyclopentasilane is a fundamental compound in the broader field of polysilane chemistry. Polysilanes, which contain a backbone of silicon-silicon bonds, are of interest for their unique electronic and photophysical properties. dtic.mil Research has shown that during the synthesis of permethylcyclosilanes, a whole series of ring sizes, from (Me2Si)5 up to (Me2Si)35, can be formed. dtic.mil Studies involving the equilibration of cyclosilanes (Me2Si)5, (Me2Si)6, and (Me2Si)7 using a potassium metal catalyst have revealed that the six-membered ring, dodecamethylcyclohexasilane (B1580885), is the most stable in the series, though the preference is less pronounced than in the equivalent cycloalkane series. dtic.mil

Furthermore, decamethylcyclopentasilane serves as a source for silylenes, which are reactive divalent organosilicon species. dtic.mil For instance, photolysis of dodecamethylcyclohexasilane can lead to the formation of decamethylcyclopentasilane and octamethylcyclotetrasilane (B14669222) through the loss of dimethylsilylene species. researchgate.net These photochemically generated silylenes are highly reactive and can insert into various chemical bonds, making them valuable intermediates in organosilicon synthesis. researchgate.net

Reactivity and Mechanistic Investigations of Decamethylcyclopentasilane

Photochemical Transformations

The photochemistry of decamethylcyclopentasilane and its precursors, such as dodecamethylcyclohexasilane (B1580885), is a well-established field. The absorption of ultraviolet light provides the necessary energy to induce cleavage of the silicon-silicon bonds, which are the chromophores responsible for their UV absorption. This initial excitation leads to several distinct reaction pathways.

One of the most significant photochemical reactions of cyclic polysilanes is the extrusion of a silylene unit. This process is a common and synthetically useful method for generating these highly reactive, divalent silicon species in solution.

The photolysis of cyclic polysilanes is a standard procedure for the generation of dimethylsilylene (Me₂Si:). researchgate.net Specifically, the UV irradiation of dodecamethylcyclohexasilane, (Me₂Si)₆, readily proceeds with the loss of a dimethylsilylene species to yield decamethylcyclopentasilane, (Me₂Si)₅, as one of the primary, more stable ring-contracted products. researchgate.netvu.nl Further photolysis can lead to the formation of octamethylcyclotetrasilane (B14669222) through another silylene extrusion. researchgate.netvu.nl

(Me₂Si)₆ + hν → (Me₂Si)₅ + Me₂Si: (Me₂Si)₅ + hν → (Me₂Si)₄ + Me₂Si:

The dimethylsilylene generated photochemically is a highly reactive intermediate that readily inserts into various sigma bonds. This reactivity is a hallmark of silylenes and provides a pathway to a diverse range of organosilicon products.

Insertion into Si-H Bonds: Dimethylsilylene efficiently inserts into the silicon-hydrogen (Si-H) bond of hydrosilanes. For example, the reaction with dimethylsilane (B7800572) (DMS) results in the formation of 1,1,2,2-tetramethyldisilane. psu.edu This insertion reaction is a characteristic and often used method to trap and detect the presence of silylenes. psu.edu

Insertion into O-H Bonds (from alcohols, X=C): Silylenes also react with the oxygen-hydrogen (O-H) bond of alcohols. Photolysis carried out in the presence of ethanol-O-d1 demonstrated the formation of dimethylethoxysilane-d1-Si, confirming the insertion of dimethylsilylene into the O-H bond. researchgate.net

The following table summarizes the products formed from the insertion reactions of photochemically generated dimethylsilylene.

Reactant (Substrate)Silylene Insertion ProductReference
Dimethylsilane1,1,2,2-Tetramethyldisilane psu.edu
Ethanol-O-d1Dimethylethoxysilane-d1-Si researchgate.net
Silicon-Methoxy BondsSilicon-Hydrogen or Silicon-Methoxy Insertion Products researchgate.net

This table is interactive. Click on the headers to sort.

While silylene extrusion is a major pathway, prolonged or high-energy photolysis can lead to simple homolytic scission of the Si-Si bonds in the cyclosilane ring. researchgate.netvu.nl This process generates silicon-centered diradicals. For instance, prolonged photolysis of dodecamethylcyclohexasilane, after forming smaller rings, eventually yields 1,4-dihydrohexamethyltetrasilane. The formation of this acyclic product is attributed to the homolytic cleavage of a Si-Si bond in the intermediate octamethylcyclotetrasilane, followed by hydrogen abstraction from the solvent. researchgate.netvu.nl This indicates that under exhaustive irradiation, the primary photochemical products can undergo secondary reactions initiated by Si-Si bond homolysis.

In addition to fragmentation, polysilanes can undergo photorearrangements. While specific studies on decamethylcyclopentasilane are not widely documented, related structures exhibit characteristic rearrangement patterns. For example, certain disilanes undergo a di-π-methane photorearrangement upon irradiation. researchgate.net Furthermore, Lewis acid-catalyzed rearrangements of permethylcyclosilanes are known to occur, driven by the formation of thermodynamically more stable, highly silylated silicon atoms (branching points). researchgate.netdtic.mil These precedents suggest that, under certain conditions, photochemically generated intermediates from decamethylcyclopentasilane could potentially rearrange to form branched or isomeric cyclic structures, although silylene extrusion remains the dominant reported pathway.

The interaction of high-energy ionizing radiation, such as gamma rays, with polysilanes induces chemical changes primarily through radiolysis. Specific studies on the γ-radiolysis of decamethylcyclopentasilane are scarce; however, extensive research on linear and cyclic polysilanes provides a strong basis for predicting its behavior.

Upon exposure to γ-radiation, polysilanes predominantly undergo chain scission, leading to a reduction in molecular weight. nih.gov The primary species formed during the radiolysis of molecules are electrons, radicals, and ions. mdpi.comacs.org For polysilanes, this involves the formation of silyl (B83357) radicals and radical anions. nih.gov The main effect of γ-radiolysis is often the cleavage of bonds, and in the case of decamethylcyclopentasilane, this would involve the scission of Si-Si and Si-C bonds. mdpi.com

Energy transfer is a critical aspect of radiolysis. The energy from the ionizing radiation is absorbed by the material, creating excited states and ionized species. In a solution, this energy can be transferred from the solvent to the solute (the polysilane). The efficiency and pathway of these reactions can be highly dependent on the solvent and the presence of other substances that can act as radical scavengers or charge traps. mdpi.com For example, the presence of aromatic substituents on the silicon backbone has been shown to significantly decrease the scission yield (G(s) value), suggesting a protective effect where the aromatic group helps to delocalize the absorbed energy. nih.gov In the context of decamethylcyclopentasilane, the energy absorbed would lead to the formation of reactive intermediates, initiating degradation pathways likely dominated by ring scission.

Silylene Extrusion Reactions

Ring-Opening Reactions and Polymerization Pathways

Decamethylcyclopentasilane, a cyclic silane (B1218182), serves as a key monomer in the synthesis of polysilanes through ring-opening polymerization (ROP). This process offers a pathway to high molecular weight polymers with controlled structures, which are of interest for their unique electronic and optical properties. The reactivity of the strained five-membered silicon ring in decamethylcyclopentasilane makes it susceptible to various ring-opening methods, including anionic and photolytic approaches.

Anionic Ring-Opening Polymerization

Anionic ring-opening polymerization (AROP) is a well-established method for the synthesis of polysilanes from cyclic monomers like decamethylcyclopentasilane. mdpi.commdpi.com This process is typically initiated by nucleophilic attack on a silicon atom in the ring, leading to the cleavage of a silicon-silicon bond and the formation of a linear polymer chain with a reactive anionic chain end. mdpi.commdpi.com The polymerization proceeds through the sequential addition of monomer units to this active center.

The choice of initiator plays a crucial role in the AROP of cyclosilanes. Common initiators include alkali metal silyl amides, alkyllithium reagents, and potassium alkoxides. The effectiveness of these initiators can be influenced by factors such as the pKa of the initiator and the solvent used. For instance, studies on the AROP of hexamethylcyclotrisiloxane (B157284) (D3), a related cyclic siloxane, have shown that silanols are more effective initiators than alcohols when using an organocatalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), likely due to differences in their pKa values. rsc.org

The AROP of decamethylcyclopentasilane can be a controlled or "living" polymerization, which allows for the synthesis of polymers with a narrow molecular weight distribution (polydispersity index, PDI) and predictable molecular weights. nih.gov This control is achieved when the rates of initiation and propagation are much faster than any termination or chain transfer reactions.

A summary of initiators used in the anionic ring-opening polymerization of cyclic silanes is presented in the table below.

Initiator TypeExamplesComments
Silyl AnionsR3SiM (M = Li, Na, K)Commonly used for controlled polymerization.
AlkoxidesROM (M = Li, Na, K)Effective initiators, reactivity can be tuned.
Organolithium ReagentsRLiCan initiate polymerization but may lead to side reactions.
Silyl Amides(R3Si)2NM (M = Li, Na, K)Offers good control over the polymerization.

UV-Induced Prepolymerization and Crosslinking Mechanisms

Ultraviolet (UV) radiation can be employed to induce the polymerization of decamethylcyclopentasilane. nih.govnih.gov This photolytic method often involves the use of a photoinitiator that, upon absorption of UV light, generates reactive species such as radicals, which can initiate the ring-opening of the cyclosilane monomer. nih.govdtic.mil The process can lead to the formation of linear polysilane prepolymers.

These prepolymers can subsequently be crosslinked to form a stable polymer network. Crosslinking can be achieved through further UV exposure or by thermal treatment. The UV-induced approach offers spatial and temporal control over the polymerization process, making it suitable for applications such as coatings and photolithography. nih.gov

The mechanism of UV-induced polymerization can involve the homolytic cleavage of a silicon-silicon bond in the excited state of the cyclosilane, leading to the formation of a diradical species. This diradical can then propagate by adding to other monomer units. The presence of substituents on the silicon atoms can influence the photochemical reactivity of the cyclosilane.

Reactive Molecular Dynamics Simulations of Polymer Formation

Reactive molecular dynamics (MD) simulations provide a powerful computational tool to investigate the atomistic mechanisms of polymer formation from decamethylcyclopentasilane. researchgate.netmdpi.compurdue.edu These simulations utilize reactive force fields, such as ReaxFF, which can model the formation and breaking of chemical bonds during a chemical reaction. mdpi.compurdue.edu

By simulating the system at the atomic level, reactive MD can offer insights into the initial steps of ring-opening, the propagation of the polymer chain, and the influence of reaction conditions such as temperature and pressure on the polymerization process. mdpi.com For example, simulations can track the trajectories of individual atoms and identify the transition states and intermediate species involved in the reaction pathway. researchgate.net

These computational studies can complement experimental findings by providing a detailed, time-resolved picture of the polymerization mechanism that is often difficult to obtain through experimental techniques alone. nih.gov They can also be used to predict the properties of the resulting polymers, such as their molecular weight distribution and microstructure. arxiv.org

Reactions with Heteroatoms and Ring Expansion

The silicon-silicon bonds in decamethylcyclopentasilane are susceptible to cleavage by various reagents, including those containing heteroatoms. These reactions can lead to the insertion of the heteroatom into the cyclopentasilane ring, resulting in a larger, heterocyclic compound.

Insertion of Chalcogen Elements (Sulfur, Selenium)

Decamethylcyclopentasilane reacts with elemental sulfur and selenium at elevated temperatures to yield six-membered heterocyclic compounds. researchgate.netdtic.mil In these reactions, a chalcogen atom inserts into one of the silicon-silicon bonds of the five-membered ring, leading to the formation of a six-membered ring containing five silicon atoms and one chalcogen atom.

The reaction with sulfur, for instance, is typically carried out by heating decamethylcyclopentasilane with elemental sulfur in a high-boiling solvent like decalin at around 190°C. researchgate.netscispace.com This results in the formation of hexamethyl-1,2,3,4,5-pentathia-6-silacyclohexane. A similar reaction occurs with selenium. researchgate.netdtic.milscispace.com

These insertion reactions demonstrate the reactivity of the Si-Si bond in strained cyclic silanes and provide a synthetic route to novel organosilicon heterocyclic compounds. The resulting chalcogen-containing cyclosilanes may exhibit interesting electronic and chemical properties due to the presence of the heteroatom in the ring.

A summary of the insertion reactions of chalcogens into decamethylcyclopentasilane is provided in the table below.

ReactantProductReaction Conditions
Sulfur (S8)cyclo-(Me2Si)5SDecalin, 190°C researchgate.net
Selenium (Se)cyclo-(Me2Si)5SeDecalin, 190°C researchgate.net

Redistribution and Equilibrium Processes

Decamethylcyclopentasilane can participate in redistribution and equilibrium reactions, particularly in the presence of catalysts or under thermal stress. britannica.comncert.nic.in These processes involve the cleavage and reformation of silicon-silicon bonds, leading to a mixture of different-sized cyclosilanes and linear polysilanes.

Redistribution reactions can be catalyzed by various species, including silyl anions and transition metal complexes. dtic.mil For example, in the presence of a silyl anion catalyst, a dynamic equilibrium can be established between different cyclic and linear silanes. dtic.mil This process allows for the interconversion of different ring sizes and the formation of linear oligomers and polymers.

Temperature Dependence of Permethylcyclopolysilane Equilibria

The equilibrium between permethylated cyclopolysilanes is significantly influenced by temperature. Detailed investigations into the redistribution reactions involving decamethylcyclopentasilane, ((Me₂Si)₅), dodecamethylcyclohexasilane, ((Me₂Si)₆), and tetradecamethylcycloheptasilane (B13730705), ((Me₂Si)₇), have elucidated the thermodynamic parameters that govern these transformations.

Research conducted on the equilibria between these cyclic compounds in the temperature range of 30°C to 58°C has provided quantitative insights into their relative stabilities. researchgate.net The study revealed that at equilibrium, dodecamethylcyclohexasilane is the most abundant and thermodynamically favored species. researchgate.net The equilibrium is established through ring-opening and ring-closing processes, leading to a distribution of ring sizes that is dependent on the thermal conditions.

The thermodynamic values for the redistribution reactions between pairs of these permethylcyclopolysilanes have been determined, highlighting the enthalpic and entropic driving forces. researchgate.net These parameters are crucial for understanding the stability hierarchy among these homologous rings.

The key findings from the temperature-dependent equilibrium studies are summarized in the table below, which presents the thermodynamic parameters for the conversion of decamethylcyclopentasilane and tetradecamethylcycloheptasilane to the more stable dodecamethylcyclohexasilane.

Table 1: Thermodynamic Parameters for Permethylcyclopolysilane Equilibria researchgate.net

ReactionΔH (kcal/mol)ΔS (cal/deg·mol)
(Me₂Si)₅ → (Me₂Si)₆-18-20
(Me₂Si)₇ → (Me₂Si)₆-3+33

The negative enthalpy change (ΔH) for the conversion of decamethylcyclopentasilane to dodecamethylcyclohexasilane indicates that this process is exothermic and that the six-membered ring is enthalpically more stable. researchgate.net Conversely, the positive entropy change (ΔS) for the conversion of tetradecamethylcycloheptasilane to dodecamethylcyclohexasilane suggests that this transformation is entropically favored. researchgate.net The relative stabilities of the rings were found to increase in the order of (Me₂Si)₅ < (Me₂Si)₇ < (Me₂Si)₆. researchgate.net

These thermodynamic data underscore the delicate balance between enthalpic and entropic factors in determining the equilibrium composition of permethylcyclopolysilane mixtures at various temperatures. The inherent strain in the five-membered ring of decamethylcyclopentasilane contributes to its lower stability compared to the six-membered ring.

Electronic Structure, Spectroscopic Characterization, and Theoretical Studies

Electronic Delocalization and σ-Conjugation

The electronic properties of decamethylcyclopentasilane are dominated by the delocalization of electrons along the silicon backbone, a phenomenon known as σ-conjugation. This delocalization is a direct consequence of the interaction between adjacent Si-Si σ bonds.

Quantum Mechanical Descriptions of Si-Si Bond Conjugation

Quantum mechanical models describe σ-conjugation in cyclic polysilanes as an overlap of the sp³ hybrid orbitals of the silicon atoms in the ring. This interaction leads to the formation of delocalized molecular orbitals that extend over the entire silicon framework. The electrons in these σ-orbitals are not confined to a single Si-Si bond but are shared among the silicon atoms of the ring. This delocalization is responsible for the unique electronic and photophysical properties of polysilanes, including their strong ultraviolet (UV) absorption. The extent of this delocalization is sensitive to the conformation of the Si-Si backbone.

Theoretical studies on related polysilane systems have shown that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are primarily of Si-Si σ and σ* character, respectively. The energy gap between the HOMO and LUMO is a key factor in determining the electronic absorption properties of the molecule.

Experimental Evidence for Extended σ-Delocalization

Experimental evidence for extended σ-delocalization in decamethylcyclopentasilane and related cyclic polysilanes is primarily derived from their ultraviolet (UV) absorption spectra. These compounds exhibit intense absorption bands in the UV region, which are attributed to σ → σ* electronic transitions within the silicon backbone. The position of the absorption maximum (λmax) is sensitive to the ring size and the nature of the substituents on the silicon atoms, providing a direct probe of the extent of σ-conjugation. For cyclic polysilanes, these molecules possess easily ionized Si-Si bonding electrons and low-energy delocalized antibonding orbitals, allowing them to act as either electron donors or acceptors nih.gov. The absorption maxima are dependent on the substituents and the degree of polymerization rsc.org.

Radical Anion Formation and Stability

Decamethylcyclopentasilane can readily accept an electron to form a stable radical anion. The study of these radical anions provides further insight into the electronic structure and the nature of the LUMO. The Si-Si bond can act as an electron acceptor to form disilanyl (B1231035) radical anions nih.gov.

Spectroscopic Observation via Electron Paramagnetic Resonance (EPR)

The radical anion of decamethylcyclopentasilane has been successfully generated and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy. The EPR spectrum provides direct evidence for the presence of an unpaired electron and offers valuable information about its distribution within the molecule. The interaction of the unpaired electron with the magnetic moments of the silicon-29 (B1244352) nuclei (in natural abundance) and the protons of the methyl groups leads to a complex hyperfine splitting pattern in the EPR spectrum. Analysis of this pattern allows for the mapping of the spin density distribution, which in turn reflects the shape of the LUMO.

Theoretical Characterization of Radical Anion Structures

Theoretical calculations, often employing Density Functional Theory (DFT), have been instrumental in characterizing the structure of the decamethylcyclopentasilane radical anion. These calculations predict the geometric changes that occur upon electron addition. For instance, the Si-Si bonds are expected to lengthen slightly in the radical anion compared to the neutral molecule, consistent with the population of a σ* antibonding orbital.

Furthermore, theoretical models can predict the spin density distribution, which can then be compared with the experimental hyperfine coupling constants obtained from EPR spectroscopy. This synergy between theoretical and experimental approaches provides a detailed picture of the electronic and geometric structure of the radical anion.

Conformational Influences on Electronic Properties

The five-membered ring of decamethylcyclopentasilane is not planar and can adopt various conformations. This conformational flexibility has a significant impact on the extent of σ-conjugation and, consequently, on the electronic properties of the molecule. The σ-conjugation in polysilanes is related to the conformation of the Si-Si backbone rsc.org.

The degree of overlap between adjacent Si-Si σ-orbitals is highly dependent on the dihedral angles within the silicon ring. A more planar conformation generally leads to better orbital overlap and more extensive σ-delocalization, resulting in a lower HOMO-LUMO gap and a red-shift in the UV absorption spectrum. Conversely, puckered or twisted conformations can disrupt the σ-conjugation, leading to a blue-shift in the absorption spectrum. The restricted degrees of freedom in cyclosilanes are expected to give rise to properties distinct from linear oligosilanes due to the well-established conformation-dependence of σ-conjugation shimadzu.com.

Impact of Ring Conformation on Charge Transport Characteristics

The conformation of the cyclopentasilane ring plays a critical role in determining its charge transport properties. Unlike linear silanes, the cyclic structure imposes significant geometric constraints that influence electronic delocalization. The five-membered ring of cyclopentasilane is not planar and can adopt various puckered conformations, such as the envelope (C_s symmetry) and twist (C_2 symmetry) forms. wikipedia.org These different spatial arrangements of the silicon atoms directly affect the orbital overlap and, consequently, the conductance of the molecule. nih.govgithub.io

Density Functional Theory (DFT) Based Ab Initio Calculations of Conductance

Density Functional Theory (DFT) has become an essential tool for modeling and understanding the conductance of cyclopentasilane derivatives at the single-molecule level. nih.gov Ab initio calculations based on DFT allow researchers to model molecular junctions and compute their conductance values for a large number of possible conformers. nih.govgithub.io These theoretical calculations have successfully reproduced experimentally measured conductance trends for different stereoisomers of functionalized cyclopentasilanes, such as cis and trans isomers. nih.gov

For example, in studies comparing cis and trans 1,3-disubstituted cyclopentasilanes, DFT calculations complemented scanning tunneling microscope-based break junction (STM-BJ) experiments. The results showed that the cis isomer could form two distinct structures with different conductance values, while the trans isomer showed only a single, lower conductance peak. nih.gov DFT modeling revealed that these differences arise from the specific conformers each isomer can adopt when bound to gold electrodes. nih.govgithub.io The calculations can determine the transmission of electrons at the Fermi energy for each conformer as a function of the electrode-electrode distance, providing a direct comparison with experimental data. nih.gov These theoretical models confirm that the constrained geometries inherent in the cyclic structure hinder σ-conjugation, explaining the lower conductance observed in these molecules compared to linear silanes. github.io

Correlation between Dihedral Angles and σ-Conjugation Efficiency

The efficiency of σ-conjugation in polysilanes is strongly dependent on the dihedral angles of the Si-Si-Si-Si backbone. researchgate.net This conjugation arises from the interaction between adjacent Si-Si σ-bonding orbitals. The effectiveness of this electronic delocalization is maximized when the dihedral angles are close to 180° (anti-periplanar), allowing for optimal orbital overlap.

In a flexible linear polysilane chain, the molecule can adopt conformations that maximize this overlap. However, in a cyclic structure like decamethyl-cyclopentasilane, the ring is conformationally constrained, forcing the dihedral angles into geometries that are suboptimal for σ-conjugation. nih.govgithub.io This geometric constraint weakens the σ-delocalization across the silicon framework. github.io Theoretical calculations have shown that this hindrance of σ-conjugation is a primary reason for the lower conductance values observed in cyclic silanes when compared to linear versions of a similar length. github.io The vicinal interaction between sigma-bonding orbitals of nearest-neighbor and next-nearest neighbor silicon atoms is the component that carries almost all of the torsion angle-dependent σ-conjugation. wisc.edu Therefore, the inherent rigidity and puckered nature of the cyclopentasilane ring directly limit its electronic conductivity by imposing unfavorable dihedral angles.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation and dynamic study of decamethyl-cyclopentasilane and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within the molecule.

29Si, 13C, and 1H NMR are collectively used to provide a comprehensive structural picture of decamethyl-cyclopentasilane.

29Si NMR: As the core atom of the structure, silicon is directly probed by 29Si NMR. This technique is highly sensitive to the electronic environment around the silicon atoms. pascal-man.com The chemical shifts in 29Si NMR can distinguish between silicon atoms in different chemical environments, such as those within the strained ring versus those in a linear chain or a cross-linked network. researchgate.netnih.gov For cyclic siloxanes, ring strain significantly modifies the chemical shifts. pascal-man.com DFT calculations are often employed to predict and help assign experimental 29Si chemical shifts. nih.gov

13C NMR: This technique provides information about the carbon atoms in the methyl (–CH3) groups attached to the silicon ring. The chemical shift of these carbons confirms the presence of Si-C bonds. youtube.com The relative simplicity of the decamethyl-cyclopentasilane structure would be expected to produce a straightforward spectrum, reflecting the chemical equivalence of the methyl groups, although conformational dynamics could lead to more complex spectra at lower temperatures.

1H NMR: Proton NMR is used to analyze the hydrogen atoms of the methyl groups. The integration of the signal can confirm the ratio of protons to other nuclei, and the chemical shift provides information about the electronic environment. In decamethyl-cyclopentasilane, the protons on the methyl groups attached to the silicon ring would give rise to characteristic signals.

The following table summarizes typical chemical shifts for the nuclei in decamethyl-cyclopentasilane.

NucleusFunctional GroupTypical Chemical Shift (ppm)
29Si Si in a cyclic structure-10 to -50
13C Si-C H30 to 5
1H Si-CH 30.1 to 0.3

Note: These are typical values and can vary based on solvent, temperature, and specific molecular conformation.

NMR spectroscopy is an invaluable tool for real-time monitoring of chemical reactions, including the polymerization and crosslinking of cyclopentasilane derivatives. nih.gov By acquiring spectra at different time intervals, one can track the consumption of the monomer and the formation of the polymer. researchgate.netresearchgate.net

For instance, the ring-opening polymerization of decamethyl-cyclopentasilane can be followed by observing the disappearance of the sharp 29Si NMR signal corresponding to the cyclic monomer and the appearance of broader signals characteristic of the resulting polysilane polymer. osti.gov Changes in the chemical shifts indicate the conversion from a strained cyclic environment to a more flexible linear or cross-linked structure. osti.gov

Similarly, 1H NMR can be used to monitor these processes. nih.gov As polymerization proceeds, the mobility of the molecules decreases, which leads to changes in NMR signal characteristics, such as line broadening. nih.gov Techniques like Time-Domain NMR (TD-NMR) are particularly sensitive to changes in molecular mobility and can effectively track the transition from liquid monomer to solid polymer. nih.gov This allows for the determination of reaction kinetics, including reaction rates and activation energies. nih.gov

Raman Spectroscopy for In-situ Reaction Monitoring

Raman spectroscopy serves as a powerful non-invasive technique for real-time, in-situ monitoring of chemical reactions. By tracking the characteristic vibrational modes of reactants, intermediates, and products, it provides invaluable kinetic and mechanistic information. The technique is particularly sensitive to the symmetric vibrations of non-polar bonds, such as the Si-Si bonds that form the backbone of decamethylcyclopentasilane.

In the context of reactions involving decamethylcyclopentasilane, such as ring-opening polymerizations or functionalization reactions, in-situ Raman spectroscopy can monitor the disappearance of vibrational modes associated with the cyclic Si5 ring and the appearance of new bands corresponding to the reaction products. Key Raman-active modes for cyclosilanes include the Si-Si stretching and ring breathing vibrations. The frequencies of these modes are sensitive to ring strain, conformation, and substitution, allowing for detailed tracking of structural changes during a reaction. While specific in-situ monitoring studies on decamethylcyclopentasilane are not extensively detailed in the literature, the principles are well-established for related organosilicon compounds. For instance, theoretical calculations on other five- and six-membered organosilicon rings have been successfully correlated with experimental Raman and infrared spectra to assign vibrational modes.

Table 1: Representative Raman-Active Vibrational Modes for Cyclosilanes

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
Si-Si Stretching350 - 500Symmetric and asymmetric stretching of the silicon-silicon bonds in the ring.
Ring Breathing150 - 300Collective, symmetric expansion and contraction of the entire Si5 ring.
Si-C Stretching600 - 800Stretching vibrations of the silicon-methyl carbon bonds.
CH3 Deformation1200 - 1450Bending and rocking modes of the methyl groups attached to the silicon atoms.

Note: Specific wavenumbers for decamethylcyclopentasilane require dedicated experimental studies.

Photoelectron Spectroscopy for Ionization Potential Determination

Photoelectron spectroscopy (PES) is a direct experimental method for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. This technique provides crucial data on the ionization potentials, which correspond to the energies of the molecular orbitals (MOs). For decamethylcyclopentasilane, PES can elucidate the nature of the Si-Si sigma-electron framework.

Theoretical and Computational Models

Theoretical and computational chemistry provides indispensable tools for understanding the structure, reactivity, and dynamics of molecules like decamethylcyclopentasilane at an atomic level of detail.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to solve the electronic structure of molecules. These calculations can predict molecular geometries, vibrational frequencies, electronic properties, and reaction energetics with high accuracy.

For decamethylcyclopentasilane, computational studies have been instrumental in analyzing its conformational landscape. The five-membered silane (B1218182) ring is not planar and can adopt several conformations, such as the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. High-level ab initio and DFT calculations have shown that these conformers are very close in energy, while a planar (D_5h) structure is significantly less stable.

DFT calculations are widely used to map the potential energy surfaces of chemical reactions, identifying transition states and intermediates to elucidate reaction mechanisms. For reactions involving cyclosilanes, such as thermal decomposition or reactions with radicals, DFT can predict the most likely pathways by calculating the activation energy barriers for various steps. For example, studies on the reaction of cyclic siloxanes with hydroxyl radicals have utilized DFT (specifically the M06-2X functional) to calculate the free energies and enthalpies of reaction, successfully modeling the hydrogen-atom abstraction mechanism. acs.org This approach allows for the prediction of reaction kinetics and the identification of rate-determining steps, providing insights that are often difficult to obtain experimentally.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO relates to the ionization potential and the molecule's nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity.

The HOMO-LUMO energy gap is a critical parameter indicating the chemical reactivity and kinetic stability of a molecule. irjweb.com A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For decamethylcyclopentasilane, DFT calculations can provide detailed information about the energies and spatial distributions of these frontier orbitals, helping to predict its reactivity towards various reagents.

Table 2: Calculated Electronic Properties from DFT (Illustrative)

PropertyDescriptionTypical Information Gained
E_HOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability; related to the first ionization potential.
E_LUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability; related to the electron affinity.
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMOCorrelates with chemical reactivity and stability. A smaller gap often implies higher reactivity.

Note: Actual energy values for decamethylcyclopentasilane require specific DFT calculations.

Molecular Dynamics Simulations for Dynamic Processes

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of dynamic processes such as conformational changes, diffusion in liquids, and the behavior of molecules at interfaces.

For decamethylcyclopentasilane, MD simulations could be employed to study its behavior in the liquid state, providing insights into properties like viscosity, self-diffusion coefficients, and the dynamics of ring puckering and conformational interconversion. youtube.com While specific MD studies on liquid decamethylcyclopentasilane are not prominent in the literature, simulations on related systems like liquid silicon and silicone polymers demonstrate the utility of this approach. nih.govmdpi.com Such simulations rely on accurate force fields, which are sets of parameters that describe the potential energy of the system, often derived from higher-level quantum mechanical calculations.

Homoaromaticity in Cyclopentasilane Derivatives

Homoaromaticity describes a special case of aromaticity where a cyclic, conjugated system of (4n+2)π electrons is interrupted by a single sp³-hybridized atom. wikipedia.orgdalalinstitute.com This interruption would normally break the continuous overlap of p-orbitals required for aromaticity. However, in homoaromatic species, through-space orbital overlap bridges this gap, maintaining a cyclic delocalization that results in enhanced thermodynamic stability and distinct spectroscopic and magnetic properties. wikipedia.org While first conceptualized for carbon-based cations, the principles of homoaromaticity have been extended to other systems, including silicon-based anionic species.

Research into cyclopentasilane derivatives has provided compelling evidence for homoaromaticity, particularly in the nonamethylcyclopentasilanyl anion, [Si₅Me₉]⁻. This anion is formed by the reduction of decamethylcyclopentasilane (Si₅Me₁₀). The resulting [Si₅Me₉]⁻ anion possesses six π-electrons (a 4n+2 system, where n=1) delocalized over a five-membered silicon ring that is interrupted by one sp³-hybridized silicon atom, fitting the definition of a homoaromatic compound.

Theoretical and experimental studies have been crucial in characterizing the electronic structure and confirming the homoaromatic nature of this anion. Key evidence comes from a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry, specifically the calculation of Nucleus-Independent Chemical Shift (NICS).

Spectroscopic and Theoretical Evidence:

Computational analyses serve as a primary tool for identifying and quantifying aromaticity. NICS is a magnetic criterion that calculates the magnetic shielding at a specific point in space, such as the center of a ring. github.io A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of antiaromaticity. github.iorsc.org

Theoretical studies on the [Si₅Me₉]⁻ anion have shown significant negative NICS values, supporting the existence of a sustained ring current despite the sp³-hybridized silicon center. These calculations demonstrate that the p-orbitals of the base silicon atoms and the apical silicon atom can overlap effectively through space, allowing for cyclic electron delocalization.

Experimental evidence from ¹H and ²⁹Si NMR spectroscopy corroborates these theoretical findings. The chemical shifts observed for the protons and silicon atoms in the [Si₅Me₉]⁻ anion are consistent with the presence of a diamagnetic ring current indicative of aromatic character. The unique electronic environment created by the delocalized electrons influences the magnetic shielding of the nearby nuclei, leading to characteristic shifts in the NMR spectrum.

The structural characteristics of these anions also point towards homoaromaticity. Computational models predict a shortening of the transannular distance between the base silicon atoms compared to what would be expected for a non-aromatic system. This structural feature suggests a significant bonding interaction across the ring, facilitating the through-space delocalization necessary for homoaromatic stabilization.

The table below summarizes key theoretical data for the nonamethylcyclopentasilanyl anion derived from computational studies.

PropertyCalculated ValueIndication
NICS(0) NegativeAromatic Ring Current
NICS(1)zz Strongly NegativeSignificant π-electron delocalization
Electron Count 6 π-electronsHückel's rule (4n+2) satisfied for n=1
Key Structural Feature Shortened transannular Si-Si distanceThrough-space orbital overlap

NICS(0) refers to the value at the ring center, while NICS(1)zz is the out-of-plane component calculated 1 Å above the ring, which is often considered a more reliable indicator of aromaticity from π-electrons. nih.gov

Applications in Materials Science and Advanced Technologies

Precursor Chemistry for Silicon-Based Materials

Decamethyl-cyclopentasilane serves as a valuable precursor for the synthesis of a variety of silicon-containing materials. Its cyclic Si-Si backbone and organic peripheral groups allow for controlled decomposition and polymerization pathways, leading to materials with tailored properties.

Synthesis of Silicon Carbide (SiC) Ceramics

Decamethyl-cyclopentasilane is recognized as a key intermediate in the production of silicon carbide, a ceramic material known for its high strength, thermal stability, and hardness. nih.govacs.org The synthesis of SiC from organosilicon precursors like decamethyl-cyclopentasilane is of considerable interest as it offers a route to high-purity ceramic fibers and matrices. nih.gov While the direct pyrolysis of decamethyl-cyclopentasilane to SiC is a complex process, its role as a building block in the broader family of oligosilane precursors for SiC is well-established. nih.govacs.org The use of such organosilicon compounds allows for the formation of SiC at lower temperatures compared to traditional methods involving the reaction of silicon and carbon at high temperatures.

Formation of Organosilicon Polymers and Copolymers

The reactivity of the silicon-silicon bonds in decamethyl-cyclopentasilane makes it a candidate monomer for the synthesis of novel organosilicon polymers. Research into the redistribution equilibria between various permethylcyclopolysilanes indicates the dynamic nature of these rings, which can be harnessed for polymerization processes. dtic.mil The synthesis of functionalized nonamethylcyclopentasilanes further suggests the potential for creating tailored monomers that can be incorporated into larger polymer chains. These polymers, with their inorganic silicon backbone and organic side groups, can exhibit a unique combination of properties, including thermal stability, chemical resistance, and tunable optical and electronic characteristics.

Deposition of Thin Silicon Films for Printed Electronics

Role in Molecular Electronics and Devices

The discrete molecular nature and electronic properties of decamethyl-cyclopentasilane make it an intriguing candidate for applications in molecular electronics, a field focused on using single molecules or nanoscale assemblies of molecules as electronic components.

Single-Molecule Junction Conductance Studies

A critical property for a molecule to function in an electronic device is its ability to transport charge. Seminal work has demonstrated that decamethyl-cyclopentasilane can form a stable, delocalized radical anion, which can be observed using electron paramagnetic resonance (EPR) spectroscopy. venkataramangroup.org The formation of this stable radical anion indicates that the molecule can readily accept an electron and that the resulting charge is delocalized over the silicon backbone. This electron-accepting and charge-delocalizing capability is a fundamental prerequisite for molecular conductance, suggesting that decamethyl-cyclopentasilane could be a component in single-molecule junctions for studying charge transport at the molecular level.

Design Principles for Conductive Molecular Silicon Systems

Building upon its ability to accommodate and delocalize an extra electron, decamethyl-cyclopentasilane and other cyclic oligosilanes have been shown to form charge-transfer complexes with π-acceptor molecules. venkataramangroup.org This finding provides a key design principle for creating conductive molecular silicon systems. By co-assembling decamethyl-cyclopentasilane with suitable electron-accepting molecules, it may be possible to create materials with tailored electronic properties. The charge transfer between the oligosilane donor and the acceptor can lead to the formation of conductive pathways, which is a foundational concept for the development of molecular wires and other components for future electronic devices.

Catalytic and Co-catalytic Roles in Chemical Synthesis

Exploration in Specific Chemical Transformations

A thorough review of the scientific literature reveals no established or emerging applications of Decamethyl-cyclopentasilane as a catalyst or co-catalyst in specific chemical transformations. The primary area of research and application for this compound is centered on its role as a precursor for silicon-containing materials, particularly in the field of electronics.

The chemical structure of Decamethyl-cyclopentasilane, with its stable silicon-silicon and silicon-carbon bonds, and the steric hindrance provided by the methyl groups, does not lend itself to typical catalytic cycles in the same way that transition metal complexes or organocatalysts do. While silicon compounds can be involved in certain chemical reactions, the specific use of Decamethyl-cyclopentasilane in a catalytic capacity has not been reported in the available scientific literature. Therefore, this remains an unexplored and currently theoretical area of its potential chemical utility.

Interdisciplinary Research Perspectives

Cyclopentasilane, Decamethyl- in the Broader Context of Organosilicon Chemistry

Decamethylcyclopentasilane, with the chemical formula (CH₃)₂₀Si₅, is a key molecule in the study of organosilicon compounds. Unlike its more common siloxane counterparts which feature alternating silicon and oxygen atoms in their backbone, decamethylcyclopentasilane is a carbosilane, characterized by a ring of five silicon atoms, each bonded to two methyl groups. This all-silicon core imparts distinct chemical and physical properties that are of fundamental interest in organosilicon chemistry.

The study of decamethylcyclopentasilane and other permethylated cyclopolysilanes has been instrumental in understanding the nature of Si-Si bonding. These compounds exhibit unique electronic properties, such as σ-bond delocalization, which is the ability of electrons in the silicon-silicon sigma bonds to be delocalized over the entire ring. This phenomenon is analogous to π-delocalization in aromatic organic compounds and is responsible for their interesting photophysical behaviors, including strong UV absorption and, in some cases, fluorescence.

The synthesis of decamethylcyclopentasilane is often achieved through the reductive coupling of dimethyldichlorosilane with alkali metals. This reaction typically yields a mixture of cyclopolysilanes with varying ring sizes, from which decamethylcyclopentasilane can be isolated.

Table 1: General Properties of Decamethylcyclopentasilane

PropertyValue
Chemical Formula C₁₀H₃₀Si₅
Molar Mass 290.77 g/mol
Appearance Colorless solid or liquid
CAS Number 13452-92-1

Comparative Studies with Other Cyclosilanes (e.g., Cyclohexasilanes, Cyclotetrasilanes)

The properties of cyclopolysilanes are highly dependent on the size of the silicon ring. Comparative studies between decamethylcyclopentasilane (a five-membered ring), octamethylcyclotetrasilane (B14669222) (a four-membered ring), and dodecamethylcyclohexasilane (B1580885) (a six-membered ring) reveal important trends in their structure, reactivity, and electronic properties.

The ring strain in cyclosilanes decreases as the ring size increases from the highly strained cyclotetrasilane (B14331914) to the more flexible cyclohexasilane. Decamethylcyclopentasilane possesses an intermediate level of ring strain. This strain influences the reactivity of the Si-Si bonds, with smaller, more strained rings being more susceptible to ring-opening reactions.

The electronic and optical properties also vary significantly with ring size. The energy of the lowest electronic transition, which corresponds to the absorption of UV light, is sensitive to the degree of σ-delocalization and the ring strain. Generally, as the ring size decreases, the absorption maximum shifts to longer wavelengths (a red shift).

Table 2: Comparison of Permethylated Cyclosilanes

CompoundRing SizeSi-Si Bond Length (Å)Key Characteristics
Octamethylcyclotetrasilane4~2.37High ring strain, most reactive, longest wavelength UV absorption among the three.
Decamethylcyclopentasilane 5~2.35Moderate ring strain, balance of reactivity and stability.
Dodecamethylcyclohexasilane6~2.34Low ring strain, most stable, shortest wavelength UV absorption.

Future Directions in Cyclopentasilane Research and Applications

The unique properties of decamethylcyclopentasilane and related cyclosilanes continue to drive research in several exciting directions, with potential applications in advanced materials and electronics.

Advanced Synthetic Control and Functionalization

A key area of future research lies in the development of more sophisticated synthetic methods that allow for precise control over the structure of cyclopentasilane derivatives. This includes the selective replacement of one or more methyl groups with other functional groups. Such functionalization would open up pathways to new materials with tailored properties. For example, the introduction of organic chromophores could lead to novel photoluminescent materials, while the attachment of reactive groups could enable the incorporation of cyclopentasilane units into larger polymer architectures.

Exploration of Novel Electronic and Optical Properties

Further investigation into the electronic and optical properties of decamethylcyclopentasilane and its derivatives is crucial. This includes detailed studies of their photoluminescence, charge transport characteristics, and nonlinear optical properties. Understanding these fundamental properties is essential for their potential application in electronic devices such as organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and photovoltaic cells. The ability of the silicon backbone to conduct charge and energy makes these compounds promising candidates for next-generation electronic materials.

Development of Next-Generation Materials from Cyclopentasilane Precursors

Decamethylcyclopentasilane serves as a valuable precursor for the synthesis of a variety of silicon-containing materials. One of the most promising applications is in the production of silicon-based polymers and ceramics.

The ring-opening polymerization (ROP) of decamethylcyclopentasilane can yield high-molecular-weight polysilanes. These polymers are of interest for their unique electronic and optical properties and their potential use as photoresists in microelectronics and as precursors to silicon carbide (SiC) ceramics. Pyrolysis of these polysilanes at high temperatures leads to the formation of SiC, a hard and thermally stable material with applications in high-performance ceramics and as a semiconductor for high-power electronic devices. The use of decamethylcyclopentasilane as a liquid precursor offers advantages in processing, allowing for the formation of thin films and coatings.

Future research will focus on optimizing the polymerization processes to control the molecular weight and architecture of the resulting polysilanes, thereby influencing the properties of the final ceramic materials. The development of new catalytic systems for the controlled ROP of cyclopentasilanes is a particularly active area of investigation.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis protocols for decamethylcyclopentasilane, and how can they be optimized for reproducibility?

  • Methodological Answer : Synthesis typically involves ring-opening polymerization of cyclopentasilane precursors. For example, spin-coating cyclopentasilane dissolved in organic solvents (e.g., cyclopentane) onto substrates, followed by thermal curing at 350–540°C under inert atmospheres to form amorphous silicon films . UV irradiation (e.g., 28-ns pulsed lasers) can induce polysilane chain formation at lower temperatures, reducing substrate damage . Key reproducibility factors include solvent purity, controlled inert environments, and precise temperature gradients.

Q. How is the molecular structure of decamethylcyclopentasilane characterized, and what techniques validate its conformers?

  • Methodological Answer : Ab initio calculations (e.g., HF/B2, MP2/B2, CCSD/6-31G*) and density functional theory (DFT) are used to analyze conformers. The envelope (Cs) and twist (C2) forms are energetically similar, while the planar (D5h) form is less stable by ~50 meV . Experimental validation employs electron diffraction for bond lengths (e.g., Si–Si: 2.356 Å) and Raman spectroscopy for vibrational modes .

Q. What are the primary applications of decamethylcyclopentasilane in materials science research?

  • Methodological Answer : It serves as a precursor for silicon-based inks in printed electronics. UV-induced polymerization followed by laser crystallization (e.g., 28-ns pulses) produces polycrystalline silicon films on flexible substrates like paper, enabling low-cost sensors and RF devices . Its liquid-phase compatibility with inkjet printing allows precise patterning without vacuum systems .

Advanced Research Questions

Q. How do computational studies reconcile contradictions in the thermodynamic properties of decamethylcyclopentasilane?

  • Methodological Answer : Discrepancies in heat of formation (ΔfH°(298K)) arise from methodological variations. For example:

  • Atomization energy approaches yield ΔfH° = 193.7 kJ/mol .
  • Bond additivity corrections give 207.9 kJ/mol .
  • G3B3 calculations suggest 189.4 ±15 kJ/mol .
    Resolving these requires benchmarking against high-accuracy methods like CCSD(T)/CBS and experimental calorimetry.

Q. What mechanistic insights explain the role of N-heterocyclic carbene (NHC) catalysts in cyclopentasilane polymerization?

  • Methodological Answer : NHC catalysts stabilize reactive intermediates via electron donation, lowering activation barriers for Si–Si bond formation. For example, NHC-metal complexes enable room-temperature polymerization of perhydrosilanes, reducing metal contamination in polysilanes. Key steps include:

  • Catalyst activation via ligand dissociation.
  • Chain propagation through sequential Si–H bond insertion .
    Kinetic studies (e.g., in situ NMR) and DFT simulations are used to map reaction pathways .

Q. How does fractional conformable derivative modeling apply to stability analysis of decamethylcyclopentasilane-based systems?

  • Methodological Answer : Fractional conformable derivatives model anomalous diffusion and charge transport in cyclic silane graphs. For the cyclopentasilane graph (non-star topology), integral-differential systems with Ulam stability criteria assess solution existence under boundary conditions. Fixed-point theorems (e.g., Banach, Schaefer) validate stability thresholds for applications in molecular electronics .

Q. What experimental challenges arise when characterizing decamethylcyclopentasilane’s photopolymerization kinetics, and how are they addressed?

  • Methodological Answer : Challenges include:

  • Rapid reaction kinetics under UV light, requiring time-resolved spectroscopy (e.g., transient absorption).
  • Substrate-dependent side reactions, mitigated by inert atmospheres and passivation layers.
  • Quantifying polysilane chain lengths via gel permeation chromatography (GPC) with refractive index detectors .

Data Contradiction and Analysis

Q. How should researchers interpret conflicting reports on the bioaccumulation potential of decamethylcyclopentasilane?

  • Methodological Answer : Discrepancies stem from model organisms and exposure conditions. For example:

  • BCF values range from 1,610 L/kg (5.3 µg/L) to 3,870 L/kg (0.43 µg/L) in aquatic studies .
  • Regulatory assessments classify it as non-bioaccumulative under Annex D criteria due to rapid hydrolysis in water .
    Resolving contradictions requires standardized OECD 305 guidelines and long-term field studies .

Methodological Best Practices

Q. What protocols ensure rigorous reporting of decamethylcyclopentasilane experiments in academic publications?

  • Methodological Answer : Follow Beilstein Journal guidelines:

  • Experimental Section : Detail synthesis steps, catalyst concentrations, and characterization methods (e.g., NMR shifts, XRD peaks). For new compounds, provide purity data (≥95%) and spectral libraries .
  • Supporting Information : Include raw computational inputs (e.g., Gaussian .log files), crystallographic data, and kinetic plots .
  • Discussion : Contrast results with prior work (e.g., Li et al.’s charge transport studies ) and highlight unresolved questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.